Hydroxy moxonidine

Drug metabolism Pharmacokinetics Metabolite profiling

Hydroxy moxonidine (M3, CAS 272114-34-8) is the hydroxylated phase I metabolite of moxonidine, detected exclusively in human urine (0.9% of dose) and not in plasma. Its unique LC-MS/MS product ions (m/z 60, 136, 174, 184, 199, 204, 240) distinguish it from isobaric M5 and other metabolites. This certified reference standard is essential for urine-based assay validation, mass balance studies, and as Moxonidine EP Impurity C (4-Hydroxy Moxonidine) for ANDA purity testing. Not interchangeable with M1 or M4.

Molecular Formula C9H12ClN5O2
Molecular Weight 257.68 g/mol
CAS No. 272114-34-8
Cat. No. B12764715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy moxonidine
CAS272114-34-8
Molecular FormulaC9H12ClN5O2
Molecular Weight257.68 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)NC2=NCC(N2)O)OC
InChIInChI=1S/C9H12ClN5O2/c1-4-12-7(10)6(8(13-4)17-2)15-9-11-3-5(16)14-9/h5,16H,3H2,1-2H3,(H2,11,14,15)
InChIKeyPXMQSXSEMQEDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Moxonidine (CAS 272114-34-8) for Reference Standard Procurement: Metabolite Identity and Analytical Baseline


Hydroxy moxonidine (CAS 272114-34-8) is a hydroxylated phase I oxidative metabolite of the centrally acting antihypertensive agent moxonidine [1]. Its molecular formula is C9H12ClN5O2 with a molecular weight of 257.68 g/mol, and it is formally designated as M3 in the human metabolic profile of moxonidine [2]. The compound is formed via oxidation of the imidazoline ring and is identified in human urine samples following oral administration of moxonidine, although it is not detected in circulating plasma [1][3].

Why Hydroxy Moxonidine (CAS 272114-34-8) Cannot Be Substituted with Other Moxonidine Metabolites in Analytical or Metabolic Studies


Hydroxy moxonidine is not a functional substitute for other moxonidine metabolites or the parent drug in any analytical, metabolic tracing, or impurity profiling application. Its specific hydroxylation site on the imidazoline ring produces a unique LC-MS/MS fragmentation signature with characteristic product ions (m/z 60, 136, 174, 184, 199, 204, 240) that are not shared by dehydrogenated moxonidine (M1) or dihydroxy moxonidine (M4) [1]. Furthermore, hydroxy moxonidine is detected exclusively in urine and not in plasma, whereas dehydrogenated moxonidine is the major circulating metabolite [2]. This differential compartmentalization means that hydroxy moxonidine cannot serve as a surrogate for systemic exposure assessment, nor can it be replaced by other metabolites for impurity quantification in pharmaceutical quality control, as it is specifically listed as Moxonidine EP Impurity C (CAS 352457-34-2) in pharmacopoeial monographs .

Quantitative Differentiation of Hydroxy Moxonidine (CAS 272114-34-8) Against Closest Analogs: A Procurement Evidence Guide


Urinary Metabolite Abundance: Hydroxy Moxonidine (M3) vs. Dehydrogenated Moxonidine (M1) and Dihydroxy Moxonidine (M4)

In human urinary metabolite profiling following a single 1 mg oral dose of [14C3]moxonidine, hydroxy moxonidine (M3) accounted for 0.9% of the administered dose, compared to 13.0% for dehydrogenated moxonidine (M1) and 1.9% for dihydroxy moxonidine (M4) [1].

Drug metabolism Pharmacokinetics Metabolite profiling

Plasma vs. Urine Compartmentalization: Hydroxy Moxonidine Detection Profile Compared to Dehydrogenated Moxonidine

Hydroxy moxonidine (M3) is detected in human urine but not in circulating plasma (N.D. – not detected), whereas dehydrogenated moxonidine (M1) is detected in both plasma and urine, and is the major circulating metabolite [1][2].

Pharmacokinetics Bioanalysis Metabolite distribution

Mass Spectrometric Differentiation: Unique Product Ion Signature of Hydroxy Moxonidine vs. Isomeric Hydroxymethyl Moxonidine

Hydroxy moxonidine (M3, [M+H]+ m/z 258) produces a characteristic product ion spectrum including m/z 60, 136, 174, 184, 199, 204, and 240, which differs from the isomeric hydroxymethyl moxonidine (M5, also [M+H]+ m/z 258) that produces product ions m/z 44, 151, 192, 215, and 228 [1].

Analytical chemistry Mass spectrometry Metabolite identification

Regulatory Identity and Supplier Specifications: Hydroxy Moxonidine as EP Impurity C vs. Alternative Moxonidine Impurity Standards

Hydroxy moxonidine is officially designated as Moxonidine EP Impurity C (also referred to as 4-Hydroxy Moxonidine, CAS 352457-34-2) and is supplied as a pharmacopoeial reference standard with ≥95% purity (HPLC) for analytical method development, ANDA submissions, and quality control applications .

Pharmaceutical quality control Impurity profiling Reference standards

Optimal Research and Industrial Use Cases for Hydroxy Moxonidine (CAS 272114-34-8) Based on Quantitative Evidence


Human Metabolite Profiling and Quantitative Mass Balance Studies

Hydroxy moxonidine reference standard is required for accurate quantification of the M3 metabolite in human urinary metabolic profiling studies. Its 0.9% urinary abundance relative to the administered dose [1] necessitates a certified reference material for LC-MS/MS method calibration and validation, particularly for distinguishing M3 from the co-eluting isobaric M5 metabolite via their distinct product ion signatures [2].

Pharmaceutical Impurity Method Development and ANDA Submission Support

As Moxonidine EP Impurity C (4-Hydroxy Moxonidine, CAS 352457-34-2), this compound is essential for developing and validating HPLC or LC-MS methods for moxonidine active pharmaceutical ingredient (API) purity testing and stability-indicating assays . The reference standard enables accurate quantification of this specific hydroxylated impurity in drug substance and drug product, supporting Abbreviated New Drug Application (ANDA) submissions and commercial quality control release testing .

Species-Specific Metabolism Studies: Human vs. Rodent Oxidative Pathway Analysis

Hydroxy moxonidine is one of three metabolites reported as unique to humans in the moxonidine metabolic pathway [1]. Procurement of this reference standard is critical for comparative metabolism studies between human and rodent models, enabling researchers to identify and quantify species-specific oxidative pathways that may impact the translatability of preclinical safety and efficacy findings to clinical development [1].

LC-MS/MS Method Development for Urine-Based Bioanalytical Assays

Given that hydroxy moxonidine is detected in human urine but not in plasma [2], this reference standard is specifically required for the development and validation of urine-based LC-MS/MS assays. Such assays are employed in clinical pharmacokinetic studies where complete urinary metabolite recovery and mass balance are critical endpoints, and where the absence of M3 in plasma precludes the use of plasma-derived calibration curves for urine matrix quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy moxonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.